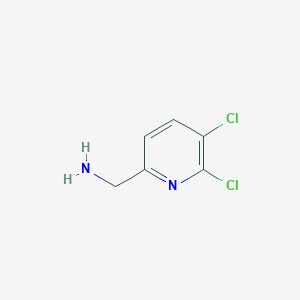

(5,6-Dichloropyridin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5,6-Dichloropyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C6H6Cl2N2 and its molecular weight is 177.03. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhancing Bone Formation

- Wingless Beta-Catenin Agonist: A compound with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system was discovered, leading to the development of a compound known as (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611). This compound exhibited excellent pharmacokinetic properties and showed a dose-dependent increase in trabecular bone formation rate in animal models (Pelletier et al., 2009).

Antidepressant-Like Activity

- Serotonin 5-HT1A Receptor-Biased Agonists: Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors. These compounds showed high receptor affinity, selectivity, and robust antidepressant-like activity in preclinical models (Sniecikowska et al., 2019).

Anticonvulsant Agents

- Heterocyclic Schiff Bases: A series of novel Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. Several compounds exhibited significant seizures protection, suggesting potential use in treating convulsive disorders (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

- Iron(III) Complexes for Photocytotoxicity: Iron(III) complexes incorporating (pyridin-2-yl)methanamine derivatives demonstrated unprecedented photocytotoxicity in red light to various cell lines by apoptosis, indicating potential applications in photodynamic therapy (Basu et al., 2014).

Catalytic Applications

- Pincer Palladacycles Synthesis: 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles, which displayed good catalytic activity and selectivity in various reactions (Roffe et al., 2016).

Anticancer Activity

- Palladium and Platinum Complexes: New palladium (Pd)II and platinum (Pt)II complexes based on (pyridin-2-yl)methanamine showed promising anticancer activity against various human cancerous cell lines, suggesting their potential as chemotherapeutic agents (Mbugua et al., 2020).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been shown to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that similar compounds may inhibit the growth and proliferation of cells

Biochemical Pathways

Similar compounds have been found to present anti-fibrotic activities . This suggests that they may affect pathways related to fibrosis, a process characterized by the excessive accumulation of extracellular matrix proteins including collagen.

Result of Action

Similar compounds have been found to present better anti-fibrotic activities than some known drugs . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Properties

IUPAC Name |

(5,6-dichloropyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEILFXWRQXZDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CN)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-dipropylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402469.png)

![(1R,6S,7S)-8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B2402477.png)

![Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B2402488.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B2402489.png)

![N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine](/img/structure/B2402490.png)

![4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid](/img/structure/B2402491.png)